molecular formula C24H39ClN2O3 B13733709 (E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride CAS No. 38205-34-4

(E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride

Cat. No.: B13733709
CAS No.: 38205-34-4
M. Wt: 439.0 g/mol
InChI Key: QMSZOCYQHRDDPA-SJEIDVEUSA-N
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Description

(E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a hexyloxycarbanilate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclohexyl group. The piperidine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia . The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction.

The final step involves the coupling of the piperidine and cyclohexyl groups with the p-hexyloxycarbanilate moiety under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The cyclohexyl group can be reduced to a cyclohexane ring.

    Substitution: The hexyloxycarbanilate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring would yield N-oxides, while reduction of the cyclohexyl group would yield cyclohexane derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may interact with receptor sites, while the cyclohexyl and hexyloxycarbanilate moieties may enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid share the piperidine ring structure.

    Cyclohexyl derivatives: Compounds like cyclohexylamine share the cyclohexyl group.

    Carbanilate derivatives: Compounds like phenylcarbanilate share the carbanilate moiety.

Uniqueness

(E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride is unique due to its combination of a piperidine ring, a cyclohexyl group, and a hexyloxycarbanilate moiety. This unique structure may confer specific binding properties and reactivity that are not observed in similar compounds.

Properties

CAS No.

38205-34-4

Molecular Formula

C24H39ClN2O3

Molecular Weight

439.0 g/mol

IUPAC Name

[(1S,2S)-2-piperidin-1-ium-1-ylcyclohexyl] N-(4-hexoxyphenyl)carbamate;chloride

InChI

InChI=1S/C24H38N2O3.ClH/c1-2-3-4-10-19-28-21-15-13-20(14-16-21)25-24(27)29-23-12-7-6-11-22(23)26-17-8-5-9-18-26;/h13-16,22-23H,2-12,17-19H2,1H3,(H,25,27);1H/t22-,23-;/m0./s1

InChI Key

QMSZOCYQHRDDPA-SJEIDVEUSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)O[C@H]2CCCC[C@@H]2[NH+]3CCCCC3.[Cl-]

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)OC2CCCCC2[NH+]3CCCCC3.[Cl-]

Origin of Product

United States

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